N-(2,5-Dioxo-1-propyl-pyrrolidin-3-YL)acetamide
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Overview
Description
N-(2,5-Dioxo-1-propyl-pyrrolidin-3-YL)acetamide is a chemical compound characterized by a pyrrolidine ring with two oxo groups at positions 2 and 5, a propyl group at position 1, and an acetamide group at position 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-Dioxo-1-propyl-pyrrolidin-3-YL)acetamide typically involves the reaction of maleic anhydride with aromatic amines, followed by ring opening and subsequent reactions to introduce the desired functional groups . The reaction conditions often include the use of thionyl chloride (SOCl2) to facilitate the formation of the pyrrolidine ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings, but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-Dioxo-1-propyl-pyrrolidin-3-YL)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or other reduced forms.
Substitution: The acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
N-(2,5-Dioxo-1-propyl-pyrrolidin-3-YL)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an inhibitor of specific enzymes.
Mechanism of Action
The mechanism of action of N-(2,5-Dioxo-1-propyl-pyrrolidin-3-YL)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of metabolic enzymes or modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N-(2,5-Dioxooxolan-3-yl)acetamide: This compound has a similar structure but with an oxolan ring instead of a pyrrolidine ring.
N-(2-Oxopyrrolidin-1-yl)propylacetamide: This compound shares the pyrrolidine ring but differs in the position and type of functional groups.
Uniqueness
N-(2,5-Dioxo-1-propyl-pyrrolidin-3-YL)acetamide is unique due to its specific combination of functional groups and the presence of the pyrrolidine ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
77693-09-5 |
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Molecular Formula |
C9H14N2O3 |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
N-(2,5-dioxo-1-propylpyrrolidin-3-yl)acetamide |
InChI |
InChI=1S/C9H14N2O3/c1-3-4-11-8(13)5-7(9(11)14)10-6(2)12/h7H,3-5H2,1-2H3,(H,10,12) |
InChI Key |
SEALNHGFOSBMTN-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=O)CC(C1=O)NC(=O)C |
Origin of Product |
United States |
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